4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl, phenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or heterocyclic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE include other oxazole derivatives with different substituents. Examples include:
- 4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE
- 4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE
Uniqueness
The uniqueness of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzene sulfonyl group may enhance its stability or reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H18FN3O3S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-5-2-3-7-19(15)20-26-22(30(27,28)18-10-8-17(23)9-11-18)21(29-20)25-14-16-6-4-12-24-13-16/h2-13,25H,14H2,1H3 |
InChI Key |
LFTBBWNTWACRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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